molecular formula C21H20N4OS B12463282 1-(4-Methoxy-phenyl)-3-(4-p-tolylazo-phenyl)-thiourea CAS No. 351436-79-8

1-(4-Methoxy-phenyl)-3-(4-p-tolylazo-phenyl)-thiourea

Katalognummer: B12463282
CAS-Nummer: 351436-79-8
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: ZUSRNFLQHIFRLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxy-phenyl)-3-(4-p-tolylazo-phenyl)-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a methoxyphenyl group and a p-tolylazo group attached to a thiourea backbone, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-phenyl)-3-(4-p-tolylazo-phenyl)-thiourea typically involves the reaction of 4-methoxyaniline with 4-tolyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methoxy-phenyl)-3-(4-p-tolylazo-phenyl)-thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxy-phenyl)-3-(4-p-tolylazo-phenyl)-thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and azo groups could influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Methoxy-phenyl)-3-phenylthiourea
  • 1-(4-Methoxy-phenyl)-3-(4-chlorophenyl)-thiourea
  • 1-(4-Methoxy-phenyl)-3-(4-nitrophenyl)-thiourea

Uniqueness

1-(4-Methoxy-phenyl)-3-(4-p-tolylazo-phenyl)-thiourea is unique due to the presence of both methoxy and azo groups, which can impart distinct chemical and biological properties compared to other thioureas

Eigenschaften

CAS-Nummer

351436-79-8

Molekularformel

C21H20N4OS

Molekulargewicht

376.5 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-3-[4-[(4-methylphenyl)diazenyl]phenyl]thiourea

InChI

InChI=1S/C21H20N4OS/c1-15-3-5-18(6-4-15)24-25-19-9-7-16(8-10-19)22-21(27)23-17-11-13-20(26-2)14-12-17/h3-14H,1-2H3,(H2,22,23,27)

InChI-Schlüssel

ZUSRNFLQHIFRLS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.